(5-Chloro-6-fluoropyridin-3-yl)methanol
CAS No.:
Cat. No.: VC13518070
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClFNO |
|---|---|
| Molecular Weight | 161.56 g/mol |
| IUPAC Name | (5-chloro-6-fluoropyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 |
| Standard InChI Key | CNMRJFMSRQTIQI-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)F)CO |
| Canonical SMILES | C1=C(C=NC(=C1Cl)F)CO |
Introduction
(5-Chloro-6-fluoropyridin-3-yl)methanol is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms in its structure. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the significant impact of halogen atoms on its chemical reactivity and biological activity .
Synthesis of (5-Chloro-6-fluoropyridin-3-yl)methanol
The synthesis of this compound typically involves multiple steps, including chlorination and fluorination processes. A common synthetic route is through the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions.
Synthesis Steps
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Starting Material: 5-Chloro-2,3,6-trifluoropyridine
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Reaction Conditions: Controlled temperatures and pH levels to optimize yields
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Reagents: Various, depending on the specific reaction pathway
Chemical Reactions and Applications
(5-Chloro-6-fluoropyridin-3-yl)methanol can participate in several types of chemical reactions, including nucleophilic substitution and addition reactions. The presence of electronegative halogens influences its reactivity, making it suitable for further derivatization in synthetic pathways.
Reaction Types
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of halogen atoms with nucleophiles |
| Addition Reactions | Addition of molecules to the pyridine ring |
Applications
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Medicinal Chemistry: Potential use in drug synthesis due to its reactivity and biological activity.
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Agrochemicals: Possible applications in pesticide development.
Suppliers and Availability
(5-Chloro-6-fluoropyridin-3-yl)methanol is available from specialized chemical suppliers such as EvitaChem and Parchem, where detailed product specifications and safety data sheets can be obtained .
Suppliers
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EvitaChem
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Parchem
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CymitQuimica
These suppliers offer the compound for laboratory use, providing necessary documentation for handling and storage.
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